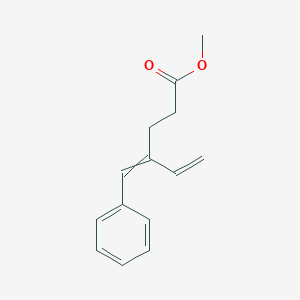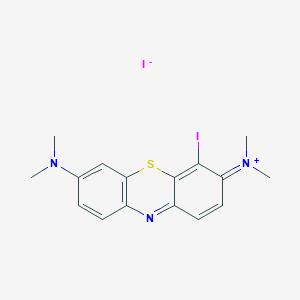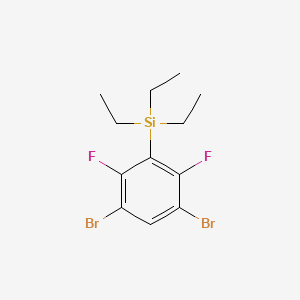
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-cyanobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring. Subsequent reactions involving hydroxymethylation and carboxylation steps are required to introduce the hydroxymethyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 2-(4-Cyanophenyl)-4-formyl-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Aminophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and cyanophenyl group can facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
2-(4-Cyanophenyl)-1,3-thiazole-5-carboxylic acid: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
4-(Hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the cyanophenyl group, which may influence its biological activity.
2-(4-Methylphenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid: The methyl group instead of the cyano group can alter its chemical and physical properties.
Uniqueness
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the cyanophenyl and hydroxymethyl groups makes it a versatile compound for various applications.
特性
CAS番号 |
648882-61-5 |
|---|---|
分子式 |
C12H8N2O3S |
分子量 |
260.27 g/mol |
IUPAC名 |
2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3S/c13-5-7-1-3-8(4-2-7)11-14-9(6-15)10(18-11)12(16)17/h1-4,15H,6H2,(H,16,17) |
InChIキー |
ZPXFUTYEKLYARY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=NC(=C(S2)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)


![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)

